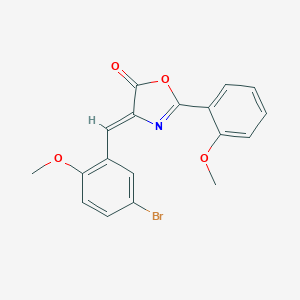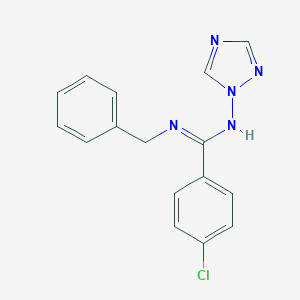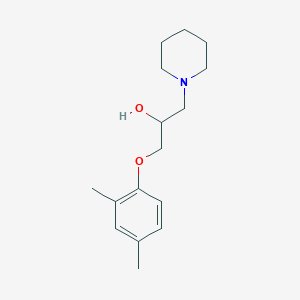![molecular formula C17H16ClN3O B259187 N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-(2-methoxyethyl)amine](/img/structure/B259187.png)
N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-(2-methoxyethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-(2-methoxyethyl)amine, commonly known as AG1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This molecule has been extensively studied for its potential applications in cancer research and therapy.
Wirkmechanismus
AG1478 selectively targets the N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-(2-methoxyethyl)amine tyrosine kinase, which is a transmembrane receptor that plays a key role in cell growth and proliferation. By inhibiting the activity of N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-(2-methoxyethyl)amine, AG1478 can block the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
AG1478 has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. It has also been shown to reduce the expression of genes involved in angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of AG1478 is its selectivity for the N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-(2-methoxyethyl)amine tyrosine kinase, which reduces the risk of off-target effects. However, AG1478 is not effective against all types of cancer, and its efficacy can vary depending on the specific cancer cell line and genetic mutations present.
Zukünftige Richtungen
There are several future directions for research on AG1478. One area of focus is the development of more potent and selective N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-(2-methoxyethyl)amine inhibitors, which could improve the efficacy and reduce the side effects of cancer therapy. Another area of interest is the use of AG1478 in combination therapy with other cancer drugs, which could enhance its anti-tumor effects. Additionally, there is ongoing research on the role of N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-(2-methoxyethyl)amine signaling in other diseases, such as Alzheimer's disease and diabetes, which could lead to new applications for AG1478.
Synthesemethoden
AG1478 can be synthesized using a multi-step process. The first step involves the synthesis of 4-chloroaniline, which is then reacted with 4-chlorobenzaldehyde to produce 4-(4-chlorophenyl)quinazoline. This intermediate is then reacted with 2-methoxyethylamine to produce AG1478. The final product is obtained through purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
AG1478 has been extensively studied for its potential applications in cancer research and therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. AG1478 has also been studied for its potential use in combination therapy with other cancer drugs.
Eigenschaften
Produktname |
N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-(2-methoxyethyl)amine |
|---|---|
Molekularformel |
C17H16ClN3O |
Molekulargewicht |
313.8 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-N-(2-methoxyethyl)quinazolin-4-amine |
InChI |
InChI=1S/C17H16ClN3O/c1-22-11-10-19-17-14-4-2-3-5-15(14)20-16(21-17)12-6-8-13(18)9-7-12/h2-9H,10-11H2,1H3,(H,19,20,21) |
InChI-Schlüssel |
ZOSIIGZBHYIOEL-UHFFFAOYSA-N |
SMILES |
COCCNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
COCCNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{4,5-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B259108.png)
![4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B259109.png)


![methyl 4-{[(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B259115.png)

![Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B259118.png)
![3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one](/img/structure/B259128.png)
![2-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B259131.png)
![N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide](/img/structure/B259132.png)
![2-[(4'-methyl[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B259133.png)

